![molecular formula C18H17FN4O2S B4508022 N-[(2Z)-4-ethyl-5-methyl-1,3-thiazol-2(3H)-ylidene]-2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B4508022.png)
N-[(2Z)-4-ethyl-5-methyl-1,3-thiazol-2(3H)-ylidene]-2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide
Overview
Description
N-[(2Z)-4-ethyl-5-methyl-1,3-thiazol-2(3H)-ylidene]-2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a thiazole ring and a pyridazine ring, both of which are known for their significant biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-4-ethyl-5-methyl-1,3-thiazol-2(3H)-ylidene]-2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide typically involves multi-step organic reactions. The starting materials often include 4-ethyl-5-methylthiazole and 4-fluorophenylpyridazine. The synthesis may involve:
Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Formation of the Pyridazine Ring: This involves the reaction of hydrazine derivatives with diketones or similar compounds.
Coupling Reaction: The final step involves coupling the thiazole and pyridazine rings through an acetamide linkage, often using reagents like coupling agents (e.g., EDC, DCC) under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:
Continuous Flow Chemistry: To enhance reaction efficiency and scalability.
Catalysis: Using catalysts to lower reaction temperatures and improve selectivity.
Purification Techniques: Such as recrystallization, chromatography, and distillation to obtain the final product in pure form.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-4-ethyl-5-methyl-1,3-thiazol-2(3H)-ylidene]-2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Particularly nucleophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Often performed in anhydrous conditions to prevent side reactions.
Substitution: Requires appropriate leaving groups and nucleophiles, often under reflux conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May yield sulfoxides or sulfones.
Reduction: Can produce amines or alcohols.
Scientific Research Applications
N-[(2Z)-4-ethyl-5-methyl-1,3-thiazol-2(3H)-ylidene]-2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide has several scientific research applications:
Medicinal Chemistry: Potential use as a therapeutic agent due to its biological activity. It may act as an inhibitor for specific enzymes or receptors.
Biological Studies: Used in studying the interaction of heterocyclic compounds with biological systems.
Materials Science:
Mechanism of Action
The mechanism of action of N-[(2Z)-4-ethyl-5-methyl-1,3-thiazol-2(3H)-ylidene]-2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide involves its interaction with specific molecular targets. These may include:
Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.
Receptor Modulation: Interacting with cellular receptors to modulate signal transduction pathways.
Pathways Involved: The compound may affect pathways related to cell proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
- **N-[(2Z)-4-ethyl-5-methyl-1,3-thiazol-2(3H)-ylidene]-2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide
- **N-[(2Z)-4-ethyl-5-methyl-1,3-thiazol-2(3H)-ylidene]-2-[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]acetamide
Uniqueness
N-[(2Z)-4-ethyl-5-methyl-1,3-thiazol-2(3H)-ylidene]-2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide is unique due to the presence of the fluorine atom on the phenyl ring, which can significantly influence its biological activity and chemical properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
Properties
IUPAC Name |
N-(4-ethyl-5-methyl-1,3-thiazol-2-yl)-2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4O2S/c1-3-14-11(2)26-18(20-14)21-16(24)10-23-17(25)9-8-15(22-23)12-4-6-13(19)7-5-12/h4-9H,3,10H2,1-2H3,(H,20,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXULYSVIACQANL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=N1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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